

Introduction: The Quinazoline Scaffold and the Imperative for Precise Characterization

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Compound of Interest

Compound Name: **4-Chloro-2-ethylquinazoline**

Cat. No.: **B1610033**

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The quinazoline core is a privileged scaffold in medicinal chemistry and drug development, forming the structural basis for a wide array of compounds with significant biological activities, including anticancer and antimalarial properties.^[1] **4-Chloro-2-ethylquinazoline** is a key intermediate in the synthesis of more complex, pharmacologically active molecules.^{[2][3]} Its reactivity, particularly at the C4 position, allows for diverse functionalization, making it a valuable building block for creating libraries of potential drug candidates.

Given its role as a foundational precursor, the unambiguous structural confirmation and purity assessment of **4-Chloro-2-ethylquinazoline** are paramount. Inconsistencies in the starting material can lead to failed syntheses, impure final compounds, and misleading biological data. This guide provides a comprehensive analysis of **4-Chloro-2-ethylquinazoline** using a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind experimental choices and provide a detailed interpretation of the resulting data, offering a robust framework for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Correlation

A fundamental understanding of the molecule's architecture is the first step in interpreting its spectroscopic data. Below is the chemical structure of **4-Chloro-2-ethylquinazoline** with atom numbering for NMR assignment correlation.

Caption: Structure of **4-Chloro-2-ethylquinazoline** with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.^{[4][5]} A combined ¹H and ¹³C NMR analysis provides a definitive structural fingerprint.

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

- Sample Preparation: Dissolve approximately 5-10 mg of purified **4-Chloro-2-ethylquinazoline** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The use of deuterated solvents is critical to avoid large solvent signals that would overwhelm the analyte signals.^[5]
- Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
- Filtration: Filter the solution into a 5 mm NMR tube to remove any particulate matter.
- Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of, for example, 500 MHz for protons.^[6] Standard pulse programs are typically sufficient for complete characterization.

¹H NMR Spectral Analysis (Predicted)

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Based on the structure, we anticipate signals corresponding to the ethyl group and the four protons on the fused benzene ring.

Chemical Shift (δ , ppm) (Predicted)	Multiplicity	Coupling Constant (J, Hz) (Predicted)	Integration	Assignment	Rationale
~8.2 - 7.6	m	-	4H	Ar-H (H5, H6, H7, H8)	<p>The aromatic protons on the quinazoline ring system typically appear in this downfield region due to the deshielding effect of the aromatic currents. Their exact shifts and multiplicities will depend on complex coupling patterns.[7][8]</p>
~3.10	q	~7.5	2H	-CH ₂ - (H9)	<p>The methylene protons are adjacent to a methyl group (3 protons), resulting in a quartet (n+1 = 3+1 = 4). The proximity to the</p>

electron-withdrawing quinazoline ring shifts the signal downfield.

~1.45	t	~7.5	3H	-CH ₃ (H10)	The methyl protons are adjacent to a methylene group (2 protons), resulting in a triplet (n+1 = 2+1 = 3).
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¹³C NMR Spectral Analysis (Predicted)

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For **4-Chloro-2-ethylquinazoline**, ten distinct signals are expected.

Chemical Shift (δ , ppm) (Predicted)	Assignment	Rationale
~165	C2	Carbons double-bonded to nitrogen in a heterocyclic ring are significantly deshielded and appear far downfield.[6]
~161	C4	The carbon atom bonded to both a nitrogen and a chlorine atom is highly deshielded.
~152	C8a	Quaternary carbon at the ring junction, adjacent to a nitrogen atom.
~134	C7	Aromatic CH carbon.
~129	C5	Aromatic CH carbon.
~128	C6	Aromatic CH carbon.
~123	C4a	Quaternary carbon at the ring junction, adjacent to the chloro-substituted carbon.
~32	C9 (-CH ₂ -)	Aliphatic carbon adjacent to the aromatic ring system.
~13	C10 (-CH ₃)	Terminal aliphatic methyl carbon.

NMR Workflow for Structural Elucidation

The process of analyzing NMR data follows a logical progression from sample preparation to final structure confirmation.

Caption: A logical workflow for NMR-based structure elucidation.[9]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[10]

Experimental Protocol: KBr Disk Method

For solid samples like **4-Chloro-2-ethylquinazoline**, the potassium bromide (KBr) disk method is a standard and reliable technique.[11][12]

- Drying: Ensure both the sample and spectroscopic grade KBr powder are thoroughly dry to avoid interfering O-H bands from moisture.[10]
- Grinding: Grind a small amount of the sample (~1-2 mg) with approximately 200-300 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[11]
- Pressing: Transfer the powder to a die and press it under high pressure (several tons) using a hydraulic press. A vacuum is often applied to remove trapped air.[12]
- Analysis: The process forms a transparent or translucent pellet, which is then placed in the spectrometer's sample holder for analysis.

IR Spectral Interpretation (Predicted)

The IR spectrum will display characteristic absorption bands corresponding to the vibrations of the bonds within the molecule.

Wavenumber (cm ⁻¹) (Predicted)	Intensity	Vibrational Mode	Functional Group Assignment
3100 - 3000	Medium	C-H Stretch	Aromatic C-H
2980 - 2850	Medium	C-H Stretch	Aliphatic C-H (-CH ₂ -, -CH ₃)
~1615	Strong	C=N Stretch	Quinazoline Ring
~1570, 1480	Medium-Strong	C=C Stretch	Aromatic Ring
~1450	Medium	C-H Bend	Aliphatic C-H (-CH ₂ -, -CH ₃)
~850 - 750	Strong	C-H Bend (out-of-plane)	Substituted Benzene Ring
~800 - 600	Medium-Strong	C-Cl Stretch	Aryl Halide

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.^[13] It provides the exact molecular weight and, through fragmentation analysis, valuable structural information.

Experimental Protocol: Electron Ionization (EI)

Electron Ionization (EI) is a "hard" ionization technique commonly used for small, volatile molecules. It generates a molecular ion and a series of characteristic fragment ions, which serve as a molecular fingerprint.^{[14][15]}

- **Sample Introduction:** The sample is introduced into the instrument, where it is vaporized under high vacuum.
- **Ionization:** The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).^[14]

- Fragmentation: The high energy of the process causes the molecular ion to fragment into smaller, charged ions.
- Analysis: The ions are accelerated into a mass analyzer, which separates them based on their m/z ratio to generate the mass spectrum.

MS Spectral Interpretation (Predicted)

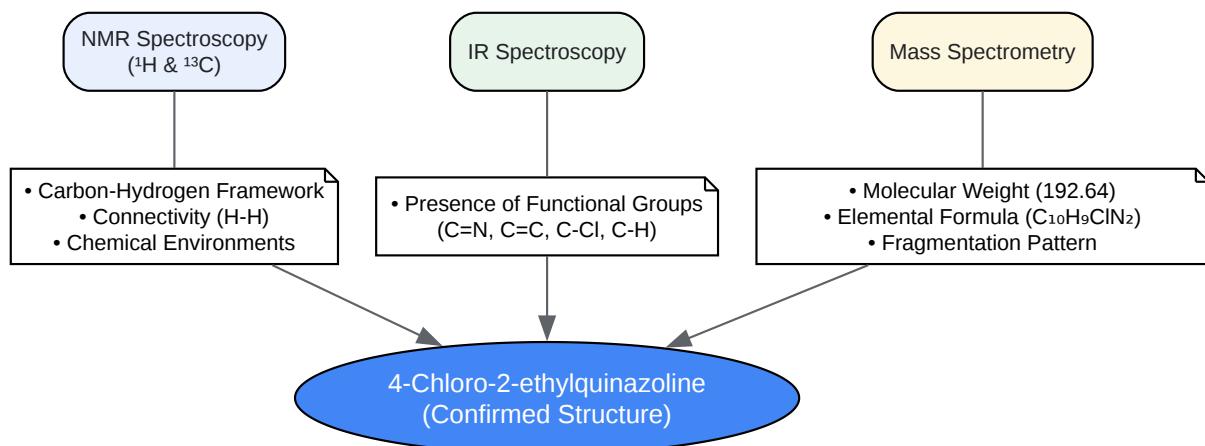
The mass spectrum of **4-Chloro-2-ethylquinazoline** ($C_{10}H_9ClN_2$) will have several key features.

- Molecular Ion ($M^{+\bullet}$): The molecular weight is 192.64 g/mol. The spectrum will show a molecular ion peak at m/z 192. Due to the natural isotopic abundance of chlorine ($^{35}Cl:^{37}Cl \approx 3:1$), an $M+2$ peak will be observed at m/z 194 with an intensity of approximately one-third that of the m/z 192 peak. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.

m/z (Predicted)	Relative Intensity (Predicted)	Proposed Fragment
194	~33% of $M^{+\bullet}$	$[M+2]^{+\bullet}$ Isotopic peak due to ^{37}Cl
192	High	$[M]^{+\bullet}$ Molecular Ion
177	Moderate	$[M - CH_3]^+$ Loss of a methyl radical
163	High	$[M - C_2H_5]^+$ Loss of an ethyl radical
157	Moderate	$[M - Cl]^+$ Loss of a chlorine radical

A Unified Approach to Structural Verification

No single spectroscopic technique provides all the necessary information for unambiguous structure determination. True confidence is achieved by synthesizing the data from multiple, complementary methods.



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Caption: Complementary data from NMR, IR, and MS for structural confirmation.

The ¹H and ¹³C NMR data establish the carbon-hydrogen framework, confirming the presence of the ethyl group and the correct number and type of aromatic protons and carbons. IR spectroscopy corroborates this by identifying the key functional groups, including the aromatic system, C=N bonds, and the C-Cl bond. Finally, mass spectrometry provides the definitive molecular weight and formula, with the characteristic M⁺•/M+2 isotopic pattern confirming the presence of a single chlorine atom. Together, these techniques provide a self-validating system, leading to the unequivocal identification of **4-Chloro-2-ethylquinazoline**.

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